
(S,S)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole
Übersicht
Beschreibung
(S,S)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole is a useful research compound. Its molecular formula is C24H29Br2ClN2Si and its molecular weight is 568.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S,S)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a unique benzodiazasilole core, which is known for its diverse biological activities. The presence of bromobenzyl and chlorinated groups enhances its lipophilicity and potentially its interaction with biological targets.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzodiazasiloles have shown inhibition of cell proliferation in various cancer cell lines.
The IC50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating the compound's effectiveness against these cancer types.
2. Antiviral Activity
Compounds with similar structures have been evaluated for antiviral properties. Notably, certain derivatives have shown activity against HIV-1 reverse transcriptase and other viral targets. This suggests that this compound may also possess antiviral potential.
3. Anti-inflammatory Properties
The anti-inflammatory effects of benzodiazasilole derivatives have been documented in various studies. These compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound are believed to involve:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Interaction with Cellular Receptors: The lipophilic nature may facilitate binding to cellular receptors or membranes.
Case Studies
Several studies have focused on the biological evaluation of related benzodiazasiloles:
- A study demonstrated the cytotoxic effects of a series of benzodiazasiloles against human tumor cell lines using MTS assays. The results indicated a strong correlation between structural modifications and biological activity.
- Another investigation assessed the leishmanicidal activity of similar compounds against Leishmania mexicana, revealing IC50 values comparable to established treatments like amphotericin B .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Reagent Development : The compound has been investigated as a reagent for the crotylation of aldehydes. Crotylation is a significant reaction in organic chemistry that allows for the formation of carbon-carbon bonds with high stereoselectivity. Recent studies have shown that derivatives of this compound can serve as highly enantioselective reagents, facilitating the synthesis of complex molecules with defined stereochemistry .
Catalysis : The benzodiazasilole framework has been explored for its catalytic properties in various organic transformations. Its ability to stabilize reactive intermediates makes it a valuable component in catalytic cycles, particularly those involving carbene chemistry and acyl anion equivalents . The incorporation of silicon into these reactions enhances reactivity and selectivity, which is crucial for synthesizing pharmaceuticals and fine chemicals.
Material Science
Semiconductors : The silicon-containing structure of (S,S)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole positions it as a candidate for use in semiconductor materials. Its electronic properties can be tuned through substitution patterns, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The compound's ability to facilitate charge transport while maintaining stability under operational conditions is particularly advantageous.
Photonic Devices : The compound has potential applications in photonic devices due to its unique optical properties. Research indicates that compounds with similar structures can be used in electrophotographic photoreceptors and photoelectric converters . These applications leverage the compound's ability to absorb light and convert it into electrical energy efficiently.
Case Studies
Eigenschaften
IUPAC Name |
(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(E)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29Br2ClN2Si/c1-2-3-16-30(27)28(17-19-8-12-21(25)13-9-19)23-6-4-5-7-24(23)29(30)18-20-10-14-22(26)15-11-20/h2-3,8-15,23-24H,4-7,16-18H2,1H3/b3-2+/t23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWSDIWSVXXBNG-KOAGWOQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC[Si]1(N(C2CCCCC2N1CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[Si]1(N([C@H]2CCCC[C@@H]2N1CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Br2ClN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648565 | |
Record name | (3aS,7aS)-1,3-Bis[(4-bromophenyl)methyl]-2-[(2E)-but-2-en-1-yl]-2-chlorooctahydro-1H-1,3,2-benzodiazasilole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072220-37-1 | |
Record name | (3aS,7aS)-1,3-Bis[(4-bromophenyl)methyl]-2-[(2E)-but-2-en-1-yl]-2-chlorooctahydro-1H-1,3,2-benzodiazasilole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S,S)-1,3-BIS-(4-BROMOBENZYL)-2-CHLOROOCTAHYDRO-2-(E)-CROTYL-2-1H-1,3,2-BENZODIAZASILOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.